molecular formula C17H18N2O4 B13370844 N-(2-aminobenzoyl)-3-(4-methoxyphenyl)-beta-alanine

N-(2-aminobenzoyl)-3-(4-methoxyphenyl)-beta-alanine

Cat. No.: B13370844
M. Wt: 314.34 g/mol
InChI Key: RDUWRBWDJBGLCL-UHFFFAOYSA-N
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Description

N-(2-aminobenzoyl)-3-(4-methoxyphenyl)-beta-alanine is a complex organic compound that features both an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminobenzoyl)-3-(4-methoxyphenyl)-beta-alanine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzoic acid with 4-methoxyphenylacetic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminobenzoyl)-3-(4-methoxyphenyl)-beta-alanine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-aminobenzoyl)-3-(4-methoxyphenyl)-beta-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminobenzoyl)-3-(4-methoxyphenyl)-beta-alanine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminobenzoyl)-3-(4-hydroxyphenyl)-beta-alanine
  • N-(2-aminobenzoyl)-3-(4-chlorophenyl)-beta-alanine
  • N-(2-aminobenzoyl)-3-(4-nitrophenyl)-beta-alanine

Uniqueness

N-(2-aminobenzoyl)-3-(4-methoxyphenyl)-beta-alanine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

3-[(2-aminobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C17H18N2O4/c1-23-12-8-6-11(7-9-12)15(10-16(20)21)19-17(22)13-4-2-3-5-14(13)18/h2-9,15H,10,18H2,1H3,(H,19,22)(H,20,21)

InChI Key

RDUWRBWDJBGLCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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